

Acetyl-PHF6 amide TFA chemical structure and properties.

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Compound of Interest

Compound Name: Acetyl-PHF6 amide TFA

Cat. No.: B6295714

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An In-depth Technical Guide to Acetyl-PHF6 Amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-PHF6 amide TFA (Ac-VQIVYK-NH2 TFA) is a synthetic hexapeptide derived from a segment of the human tau protein. Specifically, it corresponds to the amino acid sequence 306-311 (Val-Gln-Ile-Val-Tyr-Lys) of the longest tau isoform, with an acetylated N-terminus and an amidated C-terminus. The "TFA" designation indicates that the peptide is complexed with trifluoroacetic acid, a common counterion resulting from the solid-phase peptide synthesis (SPPS) and purification process. This peptide is of significant interest in neurodegenerative disease research, particularly in studies related to Alzheimer's disease and other tauopathies. Its sequence, VQIVYK, is known as PHF6 and is a critical motif for tau protein aggregation into paired helical filaments (PHFs), a hallmark of these diseases.[1][2]

Chemical Structure and Properties

The chemical structure of Acetyl-PHF6 amide consists of a six-amino acid peptide chain with N-terminal acetylation and C-terminal amidation.

Sequence: Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2



Molecular Formula (peptide only): C38H63N9O8

Molecular Weight (peptide only): 789.97 g/mol

Molecular Formula (TFA salt): C40H64F3N9O10

Molecular Weight (TFA salt): 903.99 g/mol [3][4]

Ouantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C40H64F3N9O10	MedchemExpress, AbMole BioScience
Molecular Weight	903.99 g/mol	[3][4]
Sequence	Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2	[3][4]
Purity (by HPLC)	>98.0% to 99.75%	[3][5]
Appearance	White to off-white solid	[4][6]
Solubility	Soluble in DMSO (e.g., 67.5 mg/mL)	[1][3]
Storage Conditions	Powder: -20°C to -80°C, protect from light	[3][6]
CAS Number (free base)	878663-43-5	TargetMol, Amaybio

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Acetyl-PHF6 Amide

The synthesis of Acetyl-PHF6 amide is typically achieved using Fmoc-based solid-phase peptide synthesis.[7]

- 1. Resin Preparation:
- Start with a Rink Amide resin to yield a C-terminal amide.



- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
- 2. Amino Acid Coupling:
- The peptide chain is assembled on the resin from the C-terminus to the N-terminus.
- For each coupling cycle:
 - Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Couple the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
 - Wash the resin to remove excess reagents.
- The coupling sequence is: Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH.
- 3. N-terminal Acetylation:
- After the final valine is coupled and the Fmoc group is removed, the N-terminus is acetylated on-resin using acetic anhydride and a base like DIPEA in DMF.[7]
- 4. Cleavage and Deprotection:
- The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).[7]
- A common cleavage cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
- 5. Precipitation and Purification:
- The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

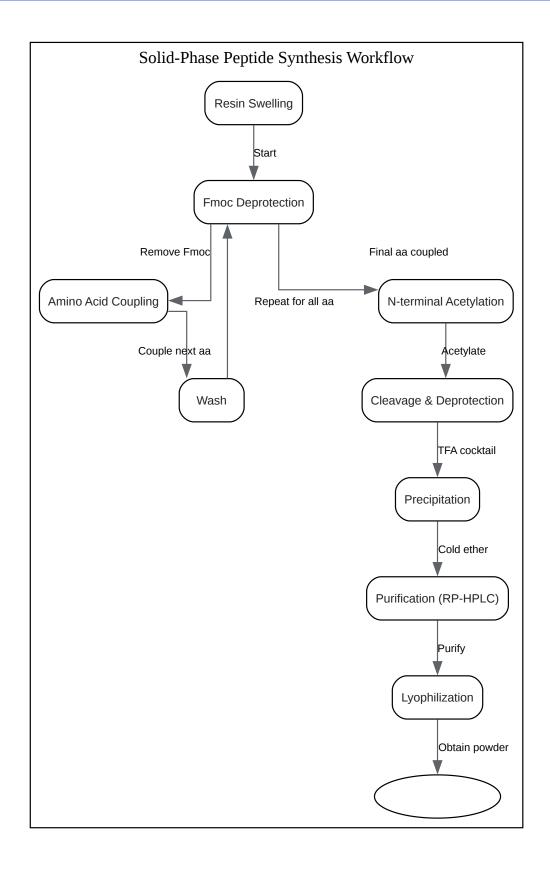






- The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
- The purified peptide is lyophilized to obtain a stable powder.
- 6. Characterization:
- The identity and purity of the final product are confirmed using mass spectrometry (e.g., ESI-MS) and analytical HPLC.[7]





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SPPS workflow for Acetyl-PHF6 amide.

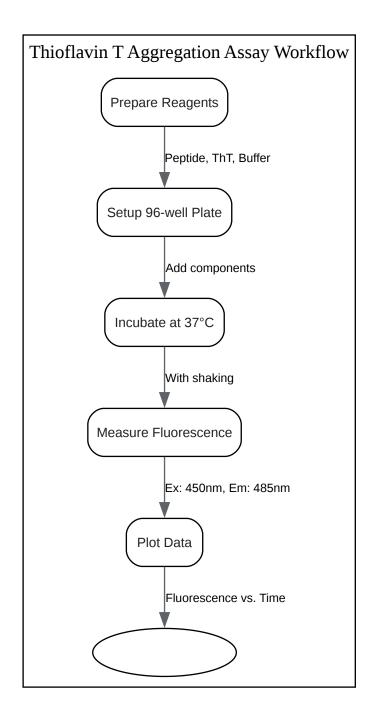


Thioflavin T (ThT) Aggregation Assay

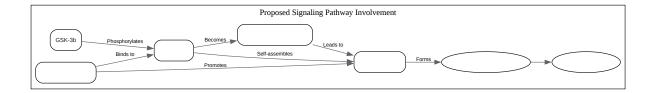
This assay is used to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β -sheet-rich structures, such as those in aggregated peptides.[3]

- 1. Reagent Preparation:
- Prepare a stock solution of Acetyl-PHF6 amide TFA in DMSO.
- Prepare a Thioflavin T stock solution in water and filter it.
- Prepare an aggregation buffer (e.g., PBS, pH 7.4).
- 2. Assay Setup:
- In a 96-well black plate, add the aggregation buffer, ThT solution (final concentration typically 10-25 μM), and the peptide stock solution to achieve the desired final peptide concentration (e.g., 25-100 μM).[3][7]
- Include negative controls (buffer and ThT without the peptide).
- 3. Fluorescence Measurement:
- Place the plate in a fluorescence plate reader.
- Incubate the plate at 37°C with intermittent shaking.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation around 440-450 nm and emission around 480-490 nm.[3]
- 4. Data Analysis:
- Plot the fluorescence intensity against time to generate aggregation kinetics curves.
- From these curves, parameters such as the lag phase, elongation rate, and maximum fluorescence can be determined.









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